(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as BFC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BFC belongs to the class of chromene derivatives and has shown promising results in various research studies.
Scientific Research Applications
Anticancer Activity
2-Imino-2H-chromene derivatives have been extensively studied for their potential cytotoxic effects against various cancer cell lines. For example, novel 2-imino-2H-chromene-3(N-aryl)carboxamides synthesized through bioisosteric replacement were investigated for their cytotoxic activity. One such compound demonstrated potent activity against multiple human cancer cell lines, with activities comparable to standard treatments like 5-fluorouracil and docetaxel on specific cell lines (Gill, Kumari, & Bariwal, 2016).
Fluorescent Probes for Biological Applications
2-Iminocoumarin-3-carboxamide derivatives have been developed as cell-permeable fluorescent dyes. These small molecule fluorophores exhibit low cytotoxicity and can selectively stain organelles in living cells, demonstrating their potential as useful tools in cellular biology research (Guo et al., 2011).
Antimicrobial Activity
Research on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides has shown that these compounds exhibit antimicrobial activity. The synthesis of previously unreported derivatives and their subsequent testing against various microbial strains highlighted some compounds' effectiveness as antimicrobial agents (Ukhov et al., 2021).
properties
IUPAC Name |
N-acetyl-6-bromo-2-(3-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)15-8-11-7-12(19)5-6-16(11)25-18(15)22-14-4-2-3-13(20)9-14/h2-9H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCDWXVUFUDHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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